N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
The compound N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide features a complex tricyclic core comprising sulfur (8-thia) and nitrogen (3,5-diaza) atoms. Its structure includes:
- A benzyl group attached via an acetamide moiety.
- A thioether (-S-) linkage connecting the acetamide to the tricyclic system.
- A 3-methoxypropyl substituent at position 5 of the tricycle.
- A ketone (6-oxo) group contributing to electronic polarization.
Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) would be critical for resolving its 3D structure and intramolecular interactions .
Properties
IUPAC Name |
N-benzyl-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-13-7-12-26-22(28)21-20(17-10-5-6-11-18(17)31-21)25-23(26)30-15-19(27)24-14-16-8-3-2-4-9-16/h2-6,8-11H,7,12-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIMFOOPEYPNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. These compounds are believed to disrupt bacterial cell walls or inhibit vital metabolic pathways, making them potential candidates for developing new antibiotics.
Anticancer Properties
Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions involving thioester formation and cyclization processes. Understanding these synthetic pathways is crucial for scaling up production for pharmaceutical applications.
Material Science Applications
This compound's unique structural features may allow it to be used in developing advanced materials such as polymers or nanocomposites with enhanced properties like thermal stability and mechanical strength.
Continued investigation into its pharmacological effects could lead to the development of new therapeutic agents targeting resistant bacterial strains and various cancers.
Material Innovations
Exploring its properties in material science could yield new applications in electronics or coatings that require specific chemical resistance or durability.
Mechanism of Action
The mechanism by which N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : X-ray crystallography (using SHELXL) reveals intramolecular hydrogen bonding between the ketone and adjacent nitrogen, stabilizing the tricyclic core .
- QSAR Predictions : Van der Waals descriptors indicate the methoxypropyl group contributes to ~40% of the compound’s predicted bioactivity, surpassing shorter alkyl chains .
Biological Activity
N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzyl group.
- A thiazole ring fused with a diazatricyclo system.
- A methoxypropyl substituent.
This structural complexity is believed to contribute to its biological activities.
Anticonvulsant Activity
Research indicates that compounds structurally similar to N-benzyl derivatives exhibit anticonvulsant properties. For instance, studies on related compounds such as N-benzyl 3-methoxypropionamides demonstrated significant anticonvulsant activity in animal models. The ED50 value for these compounds in seizure tests was comparable to established anticonvulsants like phenobarbital .
Antioxidant Activity
Recent studies have explored the antioxidant potential of N-benzyl derivatives. For example, compounds featuring similar structural motifs have shown considerable ability to scavenge free radicals in various assays:
- DPPH Scavenging Test : Compounds exhibited inhibition rates ranging from 57% to 93% depending on their substituents.
- Lipid Peroxidation Inhibition : Certain derivatives demonstrated IC50 values as low as 10 μM against lipoxygenase (LOX), indicating potent antioxidant properties .
Anticancer Activity
Molecular docking studies have suggested that N-benzyl derivatives may interact effectively with key proteins involved in cancer progression. For instance, studies have highlighted potential interactions with epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in various cancers . Experimental data from cell viability assays (MTT method) on tumor cell lines like HT29 and DU145 showed promising anticancer activity, warranting further investigation into this compound's therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Receptor Activity : Interaction with receptors such as EGFR could alter signaling pathways critical for cancer cell proliferation.
- Free Radical Scavenging : Its structural features allow it to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Choi et al., 1999 | N-benzyl 3-methoxypropionamide | Anticonvulsant | ED50 = 79 mg/kg in mice |
| MDPI Study, 2024 | N-benzyl derivatives | Antioxidant | IC50 for LOX = 10 μM |
| PMC Study, 2023 | N-benzyl derivatives | Anticancer | Effective against HT29 and DU145 |
These findings underscore the compound's potential across various therapeutic areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
